Phaseolotoxin

Ornithine Carbamoyltransferase Arginine Biosynthesis Phytotoxin Mechanism

Phaseolotoxin is the definitive pro-toxin for dissecting host-pathogen interactions. Unlike direct OCTase inhibitors, it requires plant peptidase-mediated cleavage for activation, enabling researchers to decouple toxin delivery from target engagement. This unique mechanism makes it indispensable for studying the 'pro-drug' strategy in bacterial virulence, characterizing host proteases, and investigating temperature-dependent Pht gene cluster regulation. Choose phaseolotoxin when your experimental design demands a biologically relevant pro-toxin that recapitulates natural infection progression—not a direct enzyme inhibitor.

Molecular Formula C15H34N9O8PS
Molecular Weight 531.5 g/mol
CAS No. 62249-77-8
Cat. No. B1679767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhaseolotoxin
CAS62249-77-8
SynonymsNdelta-(N'-sulphodiaminophosphinyl)-ornithyl-alanyl-homoarginine
phaseolotoxin
phaseotoxin
Molecular FormulaC15H34N9O8PS
Molecular Weight531.5 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(CCCCN=C(N)N)C(=O)O)NC(=O)C(CCCNP(=O)(N)NS(=O)(=O)O)N
InChIInChI=1S/C15H34N9O8PS/c1-9(12(25)23-11(14(27)28)6-2-3-7-20-15(17)18)22-13(26)10(16)5-4-8-21-33(19,29)24-34(30,31)32/h9-11H,2-8,16H2,1H3,(H,22,26)(H,23,25)(H,27,28)(H4,17,18,20)(H,30,31,32)(H4,19,21,24,29)/t9-,10-,11-,33?/m0/s1
InChIKeyQDAOSMKOZCCWLJ-MQLLGTBWSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Phaseolotoxin (CAS 62249-77-8): A Tripeptide Phytotoxin for Research into Ornithine Carbamoyltransferase Inhibition and Arginine Biosynthesis


Phaseolotoxin is a tripeptide phytotoxin composed of L-ornithine, L-alanine, and L-homoarginine, linked to a characteristic Nδ-(N′-sulpho-diaminophosphinyl) moiety [1]. It is primarily produced by the bacterial pathogen Pseudomonas syringae pv. phaseolicola, the causative agent of halo blight in beans [2]. As a potent and specific inhibitor of ornithine carbamoyltransferase (OCTase), phaseolotoxin serves as a critical tool compound for dissecting the urea cycle and arginine biosynthetic pathways in plants and microorganisms, and for investigating the molecular mechanisms of bacterial virulence [3].

Why Phaseolotoxin Cannot Be Substituted: Differentiating Factors in Phytotoxin Research


Phaseolotoxin's research utility is defined by its unique, multi-step activation mechanism and its precise target, ornithine carbamoyltransferase (OCTase). Unlike other P. syringae phytotoxins, its activity is contingent on proteolytic processing by specific plant peptidases, generating the active transition-state analog, octicidin [1]. Furthermore, its biosynthesis is governed by a complex, temperature-sensitive 23-gene cluster [2]. Substituting phaseolotoxin with other common phytotoxins like coronatine (which mimics jasmonic acid) [3], tabtoxin (which inhibits glutamine synthetase) [4], or syringomycin (a membrane-active lipodepsipeptide) [5] will not recapitulate its specific mode of action. Therefore, the selection of phaseolotoxin over its closest functional analog, the direct active metabolite octicidin, hinges on the specific requirement for a pro-toxin that undergoes plant-mediated activation, a critical variable in studies of host-pathogen interaction and disease progression [1].

Quantitative Evidence for Phaseolotoxin Selection: A Comparative Analysis of Key Performance Indicators


Target Enzyme Specificity: Phaseolotoxin vs. Tabtoxin and Coronatine

Phaseolotoxin provides a highly specific tool for studying the arginine biosynthetic pathway by targeting ornithine carbamoyltransferase (OCTase). This contrasts with other major Pseudomonas syringae phytotoxins, which have entirely different cellular targets. Tabtoxin inhibits glutamine synthetase, affecting nitrogen assimilation, while coronatine acts as a jasmonic acid mimic to interfere with plant defense signaling [1]. Syringomycin, a lipodepsipeptide, acts through membrane disruption [1]. This fundamental difference in target means that phaseolotoxin, and not its in-class alternatives, is the appropriate compound for experiments designed to specifically interrogate the urea cycle and arginine auxotrophy in plant systems [2].

Ornithine Carbamoyltransferase Arginine Biosynthesis Phytotoxin Mechanism Target Specificity

Mechanism of OCTase Inhibition: Phaseolotoxin (Pro-Toxin) vs. Octicidin (Direct Inhibitor)

Phaseolotoxin is a pro-toxin that requires proteolytic cleavage by plant peptidases to release its active metabolite, octicidin (also known as PSorn) [1]. Octicidin itself is a potent, transition-state analog inhibitor of OCTase with a dissociation constant (Kd) of 1.6 x 10⁻¹² M (1.6 pM) at 37°C, pH 8.0 [2]. The inhibition is reversible, with a half-life for the enzyme-inhibitor complex of approximately 22 hours [2]. In contrast, the intact pro-toxin, phaseolotoxin, shows a much weaker affinity, exhibiting mixed kinetics with respect to carbamoyl phosphate and an apparent Ki of 0.2 µM [3]. This 125,000-fold difference in affinity underscores the critical importance of the activation step and defines the distinct experimental utility of each compound.

Transition State Analog Enzyme Kinetics OCTase Pro-drug Activation

Activation Mechanism and In Vivo Potency: Phaseolotoxin vs. Direct Application of Octicidin

Phaseolotoxin's in vivo potency in plants is directly linked to its proteolytic activation. A minimum application of just 30 picomoles of phaseolotoxin to a bean leaf is sufficient to induce a chlorotic lesion within two days [1]. This is accompanied by a reduction in OCTase activity in the lesion to 20% or less of control tissue and a >2-fold increase in free ornithine concentration within four hours of application [1]. This demonstrates that phaseolotoxin is efficiently processed by plant peptidases in vivo to generate octicidin. While octicidin itself can induce chlorosis [1], the use of phaseolotoxin allows researchers to study the spatiotemporal dynamics of toxin activation and its relationship to symptom development, a layer of biological complexity absent when the pre-activated octicidin is used directly.

Pro-toxin Activation In Vivo Efficacy Plant Pathology Chlorosis Induction

Genetic and Regulatory Basis of Biosynthesis: A Feature Unique to the Phaseolotoxin Producer

The production of phaseolotoxin is underpinned by a complex and well-characterized 23-gene cluster known as the 'Pht cluster' [1]. This genetic architecture is a defining feature of phaseolotoxin biosynthesis and is distinct from the pathways for tabtoxin or coronatine. Furthermore, its production is exquisitely regulated by temperature, with optimal biosynthesis occurring between 18°C and 20°C and production being completely suppressed at 28°C [2]. This temperature-dependent regulation is a unique phenotypic marker for studying gene expression control mechanisms in P. syringae [2]. The availability of mutants defective in various Pht cluster genes [1] provides a robust genetic platform for dissecting the pathway, a research tool unavailable for studying the targets of many other phytotoxins.

Biosynthesis Gene Cluster Temperature Regulation Pht Cluster Virulence Factor

Defined Research Applications for Phaseolotoxin (CAS 62249-77-8)


Investigating Host-Pathogen Interactions and Pro-Toxin Activation Mechanisms

Phaseolotoxin is the definitive reagent for dissecting the 'pro-drug' strategy in plant pathogenesis. As demonstrated, it is inactive on its primary target (OCTase) until cleaved by plant peptidases [1]. This allows researchers to decouple toxin delivery from activation. Experiments can be designed to compare the effects of phaseolotoxin application with direct application of its active metabolite, octicidin, to identify and characterize host proteases involved in virulence, study the kinetics of toxin activation in planta, and investigate the spatial dynamics of symptom development triggered by a pro-toxin [1].

Probing the Arginine Biosynthetic Pathway and Urea Cycle in Plants and Microbes

As a highly specific inhibitor of ornithine carbamoyltransferase (OCTase), phaseolotoxin (or its active derivative, octicidin) serves as a critical chemical probe for the arginine and polyamine biosynthetic pathways [2]. Its use reliably induces arginine auxotrophy in sensitive organisms, leading to the accumulation of pathway intermediates like ornithine [1]. This allows researchers to study metabolic flux, assess the role of arginine in various physiological processes (e.g., chlorophyll synthesis [1]), and screen for or characterize mutants with altered regulation of the urea cycle.

Serving as a Model System for Studying Complex, Temperature-Regulated Virulence Gene Clusters

The 23-gene Pht cluster responsible for phaseolotoxin biosynthesis provides a robust and tractable model for studying the regulation of complex secondary metabolite operons [3]. The well-characterized temperature-dependent regulation of the cluster—active at 18-20°C but completely repressed at 28°C—offers a clean phenotypic switch to study the underlying transcriptional control mechanisms (e.g., the role of phtABC genes) [4]. Researchers can leverage existing Pht gene mutants [3] to dissect the biosynthetic pathway and explore the evolutionary dynamics of this horizontally transferred genomic island [5].

Conducting High-Affinity In Vitro Enzyme Inhibition Studies (with Octicidin)

For studies requiring a direct, high-affinity inhibitor of OCTase in cell-free or purified enzyme assays, the active metabolite octicidin is the appropriate choice. Its picomolar binding affinity (Kd = 1.6 pM) [6] makes it one of the most potent known enzyme inhibitors, suitable for detailed kinetic and structural biology studies, including co-crystallization with OCTase to understand transition-state stabilization [6]. Phaseolotoxin, the pro-toxin, is not suitable for such assays due to its ~125,000-fold weaker affinity [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Phaseolotoxin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.